2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide
Description
This compound is a sulfonamide derivative featuring a 4-methoxyphenyl group and a cyclohexylmethyl moiety substituted with a thiophen-2-yl ring. The unique combination of a thiophene-substituted cyclohexane and methoxyphenyl group may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclohexyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S2/c1-24-18-9-7-17(8-10-18)11-15-26(22,23)21-16-20(12-3-2-4-13-20)19-6-5-14-25-19/h5-10,14,21H,2-4,11-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANBNOLEVCHPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenyl intermediate: This can be achieved through the methylation of phenol using methanol and a suitable catalyst.
Formation of the thiophenyl-substituted cyclohexyl intermediate: This involves the cyclization of a suitable precursor in the presence of a thiophene derivative.
Coupling of intermediates: The final step involves the coupling of the 4-methoxyphenyl and thiophenyl-substituted cyclohexyl intermediates with ethanesulfonamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Group Analysis
Sulfonamide vs. Carboxamide Backbone: The target compound’s ethanesulfonamide group distinguishes it from carboxamide-based analogs (e.g., 4-methoxybutyrylfentanyl, WS-12). Carboxamides (e.g., WS-12) are often associated with sensory applications (e.g., cooling agents), whereas sulfonamides are more common in pharmaceuticals due to their enzyme-inhibitory properties .
Substituent Effects: The thiophene-substituted cyclohexane in the target compound introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological targets. This contrasts with naphthyl () or piperidinyl () substituents in analogs. However, its positioning relative to other groups (e.g., adjacent to sulfonamide vs. carboxamide) may alter electronic effects .
Stereochemical Considerations :
Pharmacological and Application Insights
- Opioid Analogs (4-Methoxybutyrylfentanyl) : The presence of a 4-methoxyphenyl group in fentanyl analogs suggests that the target compound’s methoxy group could similarly influence µ-opioid receptor binding. However, the absence of a piperidinyl moiety in the target compound likely precludes opioid activity .
- Cooling Agents (WS-12): The carboxamide-based WS-12 activates TRPM8 receptors, a mechanism unlikely in the sulfonamide-based target compound.
- Patent Examples () : Cyclohexanecarboxamide derivatives in patents often target kinases or GPCRs. The target compound’s sulfonamide group may favor interactions with enzymes like carbonic anhydrase or cyclooxygenase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
